molecular formula C8H7IO3 B13352422 Methyl 3-hydroxy-2-iodobenzoate

Methyl 3-hydroxy-2-iodobenzoate

Cat. No.: B13352422
M. Wt: 278.04 g/mol
InChI Key: JNZRHECKQSCTAZ-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-2-iodobenzoate is an organic compound with the molecular formula C8H7IO3 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 3 of the benzene ring are substituted by iodine and hydroxyl groups, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-hydroxy-2-iodobenzoate can be synthesized through the esterification of 3-hydroxy-2-iodobenzoic acid with methanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxy-2-iodobenzoate undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of methyl 3-iodo-2-benzoate.

    Reduction: The iodine atom can be reduced to form methyl 3-hydroxy-2-benzoate.

    Substitution: The iodine atom can be substituted with other functional groups, such as amino or nitro groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base, such as sodium hydroxide (NaOH), to facilitate the substitution reaction.

Major Products

    Oxidation: Methyl 3-iodo-2-benzoate.

    Reduction: Methyl 3-hydroxy-2-benzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 3-hydroxy-2-iodobenzoate has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules

    Biology: It is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving iodine-containing compounds.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of methyl 3-hydroxy-2-iodobenzoate involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-hydroxy-3-iodobenzoate: Similar structure but with the hydroxyl group at the 4-position.

    Methyl 2-hydroxy-3-iodobenzoate: Similar structure but with the hydroxyl group at the 2-position.

    Methyl 3-hydroxy-4-iodobenzoate: Similar structure but with the iodine atom at the 4-position.

Uniqueness

Methyl 3-hydroxy-2-iodobenzoate is unique due to the specific positioning of the hydroxyl and iodine groups on the benzene ring. This arrangement allows for distinct chemical reactivity and biological interactions compared to its isomers. The presence of both hydroxyl and iodine groups in close proximity enhances its utility in various synthetic and research applications.

Properties

Molecular Formula

C8H7IO3

Molecular Weight

278.04 g/mol

IUPAC Name

methyl 3-hydroxy-2-iodobenzoate

InChI

InChI=1S/C8H7IO3/c1-12-8(11)5-3-2-4-6(10)7(5)9/h2-4,10H,1H3

InChI Key

JNZRHECKQSCTAZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)O)I

Origin of Product

United States

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